1,3-DIETHYL-1,3-BIS[4-(MORPHOLINE-4-SULFONYL)PHENYL]UREA
Overview
Description
N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea is a complex organic compound characterized by its unique structure, which includes morpholine and sulfonyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea typically involves the reaction of diethylamine with 4-(morpholin-4-ylsulfonyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The sulfonyl and morpholine groups play a crucial role in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness: N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea is unique due to its specific combination of morpholine and sulfonyl groups attached to a urea backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-diethyl-1,3-bis(4-morpholin-4-ylsulfonylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O7S2/c1-3-28(21-5-9-23(10-6-21)37(31,32)26-13-17-35-18-14-26)25(30)29(4-2)22-7-11-24(12-8-22)38(33,34)27-15-19-36-20-16-27/h5-12H,3-4,13-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUMRFZBMYDUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N(CC)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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